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Introduction

G-1 (1-[4-(6-bromobenzo[1][2]dioxol-5yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-
ethanone) is a potent and selective non-steroidal agonist for the G protein-coupled estrogen
receptor (GPER), also known as GPR30.[3][4][5] With a high binding affinity for GPER (Kd = 10
nM) and minimal to no binding to classical nuclear estrogen receptors (ERa and ERp) at
concentrations up to 10 pM, G-1 is an invaluable tool for elucidating the specific non-genomic
signaling pathways mediated by GPER in vivo.[3][6] Its use has been instrumental in
differentiating GPER's rapid signaling effects from the classical genomic actions of estrogens.

[1][7]

GPER activation by G-1 initiates a variety of downstream signaling cascades.[1] The receptor
can couple to both Gas and pertussis toxin-sensitive Gai/o proteins, utilizing second
messengers like CAMP and Ca2+.[1] A primary pathway involves the transactivation of the
Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream kinases
such as ERK1/2 and PI3K/Akt.[1][7] Another key pathway involves the activation of adenylyl
cyclase, leading to cAMP production and Protein Kinase A (PKA) activation.[1]

Key In Vivo Applications
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The selective activation of GPER by G-1 has been shown to impact a wide range of
physiological and pathological processes across multiple preclinical animal models.

o Cardiovascular System: G-1 administration replicates many of the beneficial cardiovascular
effects of estrogen without the feminizing effects.[1] It has been demonstrated to cause acute
vasodilation in rats, leading to a dose-dependent reduction in blood pressure.[8] Chronic G-1
treatment can lower blood pressure in hypertensive rat models, such as ovariectomized
mRen2. Lewis rats, partly by regulating the renin-angiotensin system.[1][9] Furthermore, G-1
provides cardioprotective effects against ischemia-reperfusion injury and doxorubicin-
induced cardiotoxicity.[10][11]

o Metabolic Regulation: GPER activation by G-1 plays a significant role in metabolic
homeostasis.[12][13] In preclinical models of obesity and diabetes, G-1 treatment has been
shown to reduce body weight, restore glucose homeostasis, and improve insulin sensitivity.
[1][14] It can protect pancreatic [3-cells from apoptosis and stimulate insulin release.[3][10]
However, its effects can be complex and diet-dependent; in postmenopausal mice on a high-
fat diet, G-1 exhibited anti-obesity effects but also impaired glucose tolerance.[15]

e Oncology: The role of GPER in cancer is context-dependent, and G-1 has been used to
probe these diverse functions. In some cancers, GPER activation is anti-proliferative. For
instance, G-1 inhibits the growth of mantle cell lymphoma, gastric cancer, and certain ER-
negative breast cancers in vivo.[3][4][16] In contrast, in other models, such as ER-negative
breast cancer cells and associated fibroblasts, G-1 has been shown to promote
angiogenesis and cancer progression.[6] This highlights the importance of characterizing the
specific GPER-driven pathways in the cancer type of interest.

o Neuroprotection: G-1 has demonstrated neuroprotective effects in models of cerebral
ischemia. It can reduce inflammatory damage and inhibit microglia activation, suggesting a
therapeutic potential for stroke and other neurodegenerative disorders.[17]

Important Considerations

Researchers should be aware that G-1 can exhibit concentration-dependent effects, and at
higher micromolar concentrations, it may induce GPER-independent effects, such as
microtubule disruption.[1] Therefore, careful dose-response studies are essential. To confirm
that the observed in vivo effects are specifically mediated by GPER, it is highly recommended
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to include experimental groups treated with a GPER-selective antagonist, such as G15 or G36,
in combination with G-1.[3][5]

Visualizations
Signaling Pathways and Experimental Logic

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://public-pages-files-2025.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00148/epub
https://pmc.ncbi.nlm.nih.gov/articles/PMC2864230/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606104?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Applicatiqn

Check Availability & Pricing

Cell Membrane / ER

G-1 Agonist

Binds

Adenylyl GPER
Cyclase (GPR30)

<
<%

Cytosolic Signaling

pro-HB-EGF

A

Nucle 1r / Cellular Effects

Cell Proliferation
& Migration
Apoptosis
[ Gene Transcription
g (e.g., c-Fos)

Transactivation

Click to download full resolution via product page

Caption: GPER signaling pathways activated by the G-1 agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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